8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-10(12)14-8-11(16(20)21)9-5-3-7-13(18)15(9)19-14/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOHGGFEOKLEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Pathway
The one-pot synthesis of 8-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is achieved via a Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride-catalyzed multicomponent reaction (MCR). This method combines 2-chlorobenzaldehyde, 3-chloroaniline, and pyruvic acid under solvent-free conditions at 80°C.
Mechanism :
- Imine Formation : 3-Chloroaniline reacts with 2-chlorobenzaldehyde to form an imine intermediate, activating the aldehyde for nucleophilic attack.
- Enol Addition : Pyruvic acid’s enol tautomer attacks the imine, generating a β-amino ketone intermediate.
- Cyclization and Aromatization : Intramolecular cyclization followed by anomeric oxidation yields the quinoline core, with the 3-chloroaniline’s chlorine migrating to position 8 and the 2-chlorophenyl group occupying position 2.
Optimization of Reaction Parameters
Key parameters were optimized using the model reaction (Table 1):
Table 1. Optimization of Catalytic Conditions for Target Compound Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mg | 10 mg | 92 |
| Temperature | 60–100°C | 80°C | 92 |
| Solvent | Toluene, EtOH, None | Solvent-free | 92 |
| Time | 0.5–4 h | 2 h | 92 |
The magnetic catalyst demonstrated exceptional recyclability, retaining 89% activity after six cycles.
Pfitzinger Reaction-Based Synthesis
Classical Pfitzinger Approach
The Pfitzinger reaction, involving 5-chloroisatin and 2-chloroacetophenone under basic conditions, provides an alternative route. However, the method’s reliance on stoichiometric bases and limited substrate flexibility reduces its appeal for chlorinated derivatives.
Procedure :
- Ring Opening : 5-Chloroisatin reacts with 2-chloroacetophenone in aqueous NaOH, forming a keto-acid intermediate.
- Cyclization : Acidification induces cyclization to yield this compound.
Limitations :
- Low functional group tolerance for electron-deficient aryl ketones.
- Moderate yields (70–78%) due to competing decarboxylation.
Industrial-Scale Multi-Step Synthesis via Patent Methodology
Stepwise Protocol from Chlorinated Isatin
Adapted from CN102924374B, this five-step route prioritizes scalability:
- Condensation : 5-Chloroisatin reacts with acetone under basic conditions to form 2-methyl-8-chloroquinoline-4-carboxylic acid.
- Styryl Formation : Addition of 2-chlorobenzaldehyde introduces the 2-(2-chlorophenyl) group via Knoevenagel condensation.
- Dehydration and Oxidation : Acetic anhydride-mediated dehydration followed by KMnO₄ oxidation yields quinoline-2,4-dicarboxylic acid.
- Decarboxylation : Thermal decarboxylation in m-xylene furnishes the target compound.
Table 2. Performance Metrics for Patent-Derived Synthesis
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Condensation | 85 | 95 |
| Styryl Formation | 78 | 90 |
| Oxidation | 82 | 88 |
| Decarboxylation | 75 | 93 |
Comparative Analysis of Methodologies
Table 3. Method Comparison for this compound Synthesis
| Parameter | Multicomponent | Pfitzinger | Patent |
|---|---|---|---|
| Total Steps | 1 | 2 | 5 |
| Yield (%) | 92 | 75 | 68 (overall) |
| Catalyst Recyclability | Yes (6 cycles) | No | No |
| Scalability | Moderate | Low | High |
| Chlorine Selectivity | >99% | 85% | 90% |
The multicomponent method excels in atom economy and sustainability, while the patent route offers industrial adaptability despite lower yields.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₉Cl₂NO₂
- Molecular Weight : Approximately 305.17 g/mol
- Structure : The compound features a quinoline core with chlorine substituents at the 2 and 8 positions, which enhance its biological activity.
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Anticancer Properties :
The compound has been investigated for its anticancer potential. It induces apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival. In vitro studies have shown that it effectively inhibits proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Synthetic Organic Chemistry
This compound serves as an intermediate in synthesizing various quinoline derivatives. Its unique structure allows it to participate in several chemical reactions:
- Substitution Reactions : The chloro groups can be replaced with nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions : The carboxylic acid group can react with amines or alcohols to form amides or esters, essential for creating diverse organic materials .
Industrial Applications
The compound is also utilized in producing dyes and pigments due to its stable chemical structure. Its derivatives are explored for their utility in material science, contributing to advancements in various industrial processes .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The research indicated that the compound binds effectively to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition .
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University explored the anticancer properties of this compound against various cancer cell lines. Findings showed that it induced apoptosis in human breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Antimalarial Activity: It interferes with the heme detoxification process in malaria parasites, causing the accumulation of toxic heme and leading to parasite death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparison with Similar Compounds
Table 1: Comparative Data for Quinoline-4-carboxylic Acid Derivatives
Key Observations:
Halogenation (Cl at 8-position) is associated with increased metabolic stability and COX-2 affinity in analogs . Hydroxyl groups (e.g., 3-OHPh in ) introduce polarity, which may reduce cytotoxicity but limit blood-brain barrier penetration.
Physical Properties :
- Methyl or isobutyl substituents (e.g., 4-methylphenyl in ) lower melting points and improve solubility in organic solvents like chloroform .
- Carboxylic acid derivatives generally exhibit poor aqueous solubility, necessitating ester prodrug strategies for therapeutic applications .
Synthetic Challenges :
- Ortho-substitution on the phenyl ring (e.g., 2-chlorophenyl) introduces steric hindrance, complicating coupling reactions and requiring optimized catalysts (e.g., Pd-based systems) .
- Multistep syntheses for polychlorinated derivatives (e.g., 2,4-dichlorophenyl in ) often result in lower yields (~35–43%) compared to simpler analogs .
Biological Activity
8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. This compound's unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H12Cl2N2O2. Its structure features a quinoline core with chloro groups at specific positions, enhancing its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It inhibits bacterial DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to cell death.
- Antimalarial Activity : The compound disrupts the heme detoxification process in malaria parasites, causing toxic heme accumulation and parasite death.
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis, thereby reducing cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 32 µg/mL |
| Escherichia coli (E. coli) | 16 µg/mL |
| Pseudomonas aeruginosa (P. aeruginosa) | 64 µg/mL |
These results suggest that structural modifications enhance its antibacterial potency compared to known agents like ampicillin and gentamicin .
Antimalarial Activity
The compound has shown promising antimalarial effects against Plasmodium falciparum, with an effective concentration (EC50) in the low micromolar range. It acts by interfering with the parasite's ability to detoxify heme, leading to increased levels of toxic heme within the parasite .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 3.5 |
| HeLa (cervical cancer) | 4.0 |
These findings indicate that the compound can effectively induce apoptosis in these cell lines, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Antibacterial Evaluation : A study evaluated a series of quinoline derivatives for antibacterial activity using the agar diffusion method against multiple strains, showing that modifications at the phenyl position significantly increased activity .
- Anticancer Screening : Research on quinoline derivatives revealed that compounds with similar structures exhibited potent anticancer activity against leukemia and solid tumors, highlighting the potential of these compounds in cancer therapy .
- Antimalarial Research : A recent investigation into quinoline derivatives demonstrated their ability to inhibit Plasmodium falciparum growth through novel mechanisms, suggesting that further optimization could lead to effective antimalarial drugs .
Q & A
Q. What are the common synthetic routes for 8-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, and what are the critical reaction conditions?
The synthesis typically involves a multi-step process, including cyclization of substituted anilines with carbonyl-containing precursors. For example, a modified Gould-Jacobs reaction may be employed, where 2-chlorobenzaldehyde reacts with a β-ketoester derivative under acidic conditions to form the quinoline core. Subsequent chlorination at the 8th position can be achieved using chlorinating agents like POCl₃ or N-chlorosuccinimide. Key considerations include:
- Catalysts: Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent selection: Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Temperature control: Reflux conditions (~120°C) to drive cyclization while avoiding decomposition .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : The 8-chloro substituent causes deshielding of adjacent protons (δ ~8.5–9.0 ppm), while the carboxylic acid proton appears as a broad singlet (~12–14 ppm). Aromatic protons on the 2-chlorophenyl group show splitting patterns consistent with para-substitution .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group .
Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?
The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. Common solvents include:
- DMSO : Preferred for stock solutions in cell-based assays (test at ≤0.1% to avoid cytotoxicity) .
- Methanol/Chloroform mixtures : For column chromatography purification . Solubility data should be quantified via UV-Vis spectroscopy at λmax (~310 nm) to determine saturation points .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Test COX-2 inhibition using a fluorometric assay with celecoxib as a positive control. Monitor prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ at the 6th position) to enhance COX-2 binding affinity. Compare IC₅₀ values using dose-response curves .
- Pharmacophore mapping : Perform molecular docking (AutoDock Vina) to identify critical interactions with COX-2’s hydrophobic pocket. Validate with site-directed mutagenesis .
Q. How are crystallographic data contradictions resolved during structural analysis?
Discrepancies in bond angles or torsional strain may arise from:
- Disordered atoms : Refine occupancy factors in SHELXL and apply restraints to stabilize the model .
- Thermal motion : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. Cross-validate with DFT-optimized geometries .
Q. What strategies assess metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with rat/human microsomes (1 mg/mL protein) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify isoform-specific interactions .
Q. How does molecular dynamics (MD) simulations elucidate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
